molecular formula C14H16N6O B11242379 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11242379
M. Wt: 284.32 g/mol
InChI Key: GWKJSFPSULJBDQ-UHFFFAOYSA-N
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Description

3-ETHYL-N-[(3-METHOXYPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as an ethyl group and a methoxyphenylmethyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 3-ETHYL-N-[(3-METHOXYPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.

Chemical Reactions Analysis

3-ETHYL-N-[(3-METHOXYPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Cyclization: Further cyclization reactions can be performed to create additional ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-ETHYL-N-[(3-METHOXYPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-[(3-METHOXYPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

3-ETHYL-N-[(3-METHOXYPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE can be compared with other similar compounds, such as:

    Triazolopyrimidines: Compounds with similar triazole and pyrimidine ring structures, but different substituents.

    Pyrimidine Derivatives: Compounds that contain the pyrimidine ring but lack the triazole ring.

    Triazole Derivatives: Compounds that contain the triazole ring but lack the pyrimidine ring.

The uniqueness of 3-ETHYL-N-[(3-METHOXYPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

3-ethyl-N-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C14H16N6O/c1-3-20-14-12(18-19-20)13(16-9-17-14)15-8-10-5-4-6-11(7-10)21-2/h4-7,9H,3,8H2,1-2H3,(H,15,16,17)

InChI Key

GWKJSFPSULJBDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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